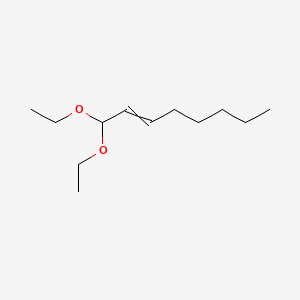

2-Octene, 1,1-diethoxy-

Description

Contextualization within Contemporary Organic Synthesis and Chemical Research

2-Octene, 1,1-diethoxy-, with the chemical formula C12H24O2, is an unsaturated acetal (B89532). Current time information in Bangalore, IN. While specific research on this particular molecule is limited, its constituent functional groups—an enol ether derivative and an acetal—are of significant interest in modern organic synthesis. Enol ethers are recognized as electron-rich alkenes, making them highly reactive towards electrophiles and valuable partners in various cycloaddition reactions. wikipedia.org Their reactivity allows for the construction of complex molecular architectures. nih.gov The acetal group, on the other hand, is a well-established protecting group for aldehydes and ketones, prized for its stability under basic conditions and its susceptibility to hydrolysis in acidic environments. fiveable.metutorchase.com

The dual functionality of 2-Octene, 1,1-diethoxy- suggests its potential as a versatile building block in multi-step syntheses. For instance, the alkene moiety can undergo a variety of transformations, including oxidation, reduction, and addition reactions, while the acetal can be hydrolyzed to reveal a reactive aldehyde. This latent aldehyde functionality, masked by the diethoxy group, allows for selective reactions at other sites of a molecule. α,β-Unsaturated acetals, a class of compounds to which 2-Octene, 1,1-diethoxy- belongs, are considered valuable synthetic tools, serving as precursors to various complex structures. benthamscience.combenthamdirect.com

The electron-rich nature of the double bond in 2-Octene, 1,1-diethoxy- makes it a candidate for reactions such as the Diels-Alder reaction, where it would act as the dienophile. libretexts.orglibretexts.orgsigmaaldrich.com Furthermore, the presence of the double bond suggests the possibility of undergoing oxidation reactions, such as the Wacker-Tsuji oxidation, which typically converts terminal alkenes to methyl ketones. libretexts.orgrsc.orgwikipedia.org The application of such a reaction to an internal, functionalized alkene like 2-Octene, 1,1-diethoxy- presents an interesting area for investigation.

Historical Trajectories and Milestones in Research Pertaining to Alkene and Acetal Chemistry Relevant to 2-Octene, 1,1-diethoxy-

The chemistry of alkenes and acetals has a rich history, with several key discoveries shaping our understanding and application of these functional groups. The journey of alkene chemistry was significantly advanced by the development of organometallic catalysis. A pivotal moment was the discovery of the Wacker process in the 1950s, which provided an industrial method for the oxidation of ethylene (B1197577) to acetaldehyde (B116499) using a palladium catalyst. rsc.orgwikipedia.org This discovery spurred extensive research into organopalladium chemistry and led to the development of related reactions like the Tsuji-Wacker oxidation, which extends the utility of this transformation to a broader range of alkenes in laboratory settings. wikipedia.org

The development of the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, was a monumental achievement in organic chemistry, for which they were awarded the Nobel Prize in Chemistry in 1950. sigmaaldrich.com This reaction, which forms a six-membered ring from a conjugated diene and a dienophile, has become a cornerstone of synthetic organic chemistry for the construction of cyclic systems. libretexts.orglibretexts.org The reactivity of electron-rich alkenes, such as enol ethers, as dienophiles has been a subject of ongoing study. masterorganicchemistry.com

The study of acetals has been intertwined with the chemistry of carbonyl compounds. Initially viewed primarily as derivatives for the characterization of aldehydes and ketones, their role expanded significantly with the recognition of their utility as protecting groups. tutorchase.com The ability to protect a carbonyl group as an acetal, which is stable to many reagents, and then later deprotect it under acidic conditions, became a fundamental strategy in the total synthesis of complex natural products. masterorganicchemistry.comchemistrysteps.com The mechanism of acetal formation and hydrolysis has been extensively studied, revealing the key roles of acid catalysis and equilibrium control. masterorganicchemistry.comlibretexts.orglibretexts.org

Delineation of Key Academic Research Challenges and Opportunities for 2-Octene, 1,1-diethoxy-

The limited availability of literature specifically on 2-Octene, 1,1-diethoxy- highlights a significant research opportunity. Current time information in Bangalore, IN.masterorganicchemistry.com The exploration of its synthesis and reactivity would contribute valuable knowledge to the field of organic chemistry.

Key Research Challenges:

Selective Synthesis: Developing efficient and stereoselective methods for the synthesis of 2-Octene, 1,1-diethoxy- is a primary challenge. This would likely involve the controlled reaction of precursors such as α,β-unsaturated aldehydes or alkynes.

Controlled Reactivity: A key challenge lies in the selective manipulation of the two functional groups. Developing reaction conditions that allow for the transformation of the alkene without affecting the acetal, and vice versa, is crucial for its application as a synthetic building block.

Understanding Reaction Mechanisms: The interplay between the electron-donating alkoxy groups and the double bond influences the reactivity of the molecule. A thorough mechanistic investigation of its reactions is needed to predict and control outcomes.

Research Opportunities:

Novel Synthetic Methodologies: The unique structure of 2-Octene, 1,1-diethoxy- offers the opportunity to develop new synthetic methodologies. For example, its use in cascade reactions, where multiple transformations occur in a single pot, could lead to the efficient synthesis of complex molecules.

Total Synthesis of Natural Products: As a bifunctional molecule, 2-Octene, 1,1-diethoxy- could serve as a key intermediate in the synthesis of natural products containing both aldehyde and modified alkyl chain functionalities.

Polymer Chemistry: Vinyl ethers, a subclass of enol ethers, are known to undergo polymerization. wikipedia.org Investigating the polymerization potential of 2-Octene, 1,1-diethoxy- could lead to the development of new polymers with unique properties.

Functional Materials: The functional groups present in 2-Octene, 1,1-diethoxy- could be leveraged for the development of new materials, for instance, by grafting it onto surfaces or incorporating it into larger molecular frameworks.

Data Tables

Table 1: Predicted Physicochemical Properties of 2-Octene, 1,1-diethoxy-

| Property | Value | Source |

| Molecular Formula | C12H24O2 | Current time information in Bangalore, IN. |

| Molecular Weight | 200.32 g/mol | Current time information in Bangalore, IN. |

| XLogP3 | 3.7 | Current time information in Bangalore, IN. |

| Hydrogen Bond Donor Count | 0 | Current time information in Bangalore, IN. |

| Hydrogen Bond Acceptor Count | 2 | Current time information in Bangalore, IN. |

| Rotatable Bond Count | 7 | Current time information in Bangalore, IN. |

| Monoisotopic Mass | 200.17763 Da | Current time information in Bangalore, IN. |

Note: The data in this table is predicted by computational methods.

Table 2: Spectroscopic Data for Related Compounds

| Compound | Spectroscopic Data | Source |

| 1,1-Diethoxyoctane | Kovats Retention Index: Standard non-polar: 1276; Semi-standard non-polar: 1270; Standard polar: 1431, 1417 | researchgate.net |

| (E)-1-(Triethoxysilyl)-1-butene | ¹H NMR (100 MHz, CDCl₃) δ: 6.51 (dt, J=19, 5.6 Hz, 1H), 5.43 (dt, J=19, 1.6 Hz, 1H), 3.85 (q, 6H), 2.19 (m, J=7, 1.6, 5.6 Hz, 2H), 1.24 (t, 9H) |

Structure

3D Structure

Properties

CAS No. |

54306-01-3 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

1,1-diethoxyoct-2-ene |

InChI |

InChI=1S/C12H24O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |

InChI Key |

VTQPINQQQFJLGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Octene, 1,1 Diethoxy and Its Structural Analogs

Established Synthetic Routes and Optimizations of 2-Octene, 1,1-diethoxy-

The construction of 2-Octene, 1,1-diethoxy- is typically achieved through a multi-step process that begins with the synthesis of its aldehyde precursor, 2-octenal (B7820987), followed by acetalization.

Acetalization Reactions and Precursor Synthesis

The direct precursor to 2-Octene, 1,1-diethoxy- is 2-octenal. The synthesis of 2-octenal can be accomplished through several established methods, including the oxidation of the corresponding allylic alcohol, 2-octen-1-ol, or through olefination reactions like the Wittig reaction. thegoodscentscompany.comresearchgate.net The subsequent acetalization of 2-octenal with ethanol (B145695) yields the target compound.

Precursor Synthesis: 2-Octenal

One common route to 2-octenal involves the oxidation of 2-octen-1-ol. thegoodscentscompany.com The allylic alcohol precursor itself can be synthesized via a Grignard reaction between a vinyl Grignard reagent and hexanal (B45976), or by the reaction of an appropriate Grignard reagent with acrolein. numberanalytics.comyoutube.com

Alternatively, the Wittig reaction provides a powerful method for the formation of the carbon-carbon double bond in 2-octenal. acs.orgsemanticscholar.orgresearchgate.netrsc.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. For the synthesis of 2-octenal, hexanal can be reacted with the ylide derived from (triphenylphosphoranylidene)acetaldehyde.

Acetalization of 2-Octenal

The conversion of 2-octenal to 2-Octene, 1,1-diethoxy- is an acetalization reaction. This reaction is typically acid-catalyzed and involves the reaction of the aldehyde with two equivalents of ethanol. mdpi.com To drive the equilibrium towards the acetal (B89532) product, water, a byproduct of the reaction, is often removed. kaust.edu.sa A variety of acid catalysts can be employed, ranging from mineral acids like HCl to solid acid catalysts. nih.govlibretexts.org The protection of α,β-unsaturated aldehydes like 2-octenal as acetals is a crucial step in many multi-step organic syntheses. libretexts.org

A study on the acetalization of α,β-unsaturated aldehydes demonstrated the efficacy of using anhydrous magnesium sulfate (B86663) as a dehydrating agent to achieve high yields. libretexts.org For example, the acetalization of furfural, another α,β-unsaturated aldehyde, with ethylene (B1197577) glycol in the presence of p-toluenesulfonic acid in refluxing benzene (B151609) gave an 87% yield of the corresponding acetal. libretexts.org

Olefin Formation and Functionalization Strategies

The double bond in 2-Octene, 1,1-diethoxy- offers a site for further functionalization. Olefin metathesis, a reaction that reorganizes carbon-carbon double bonds, is a particularly powerful tool for this purpose. mdpi.com Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used for these transformations due to their functional group tolerance and stability. mdpi.comjmaterenvironsci.com

Cross-metathesis of 2-Octene, 1,1-diethoxy- with other olefins can lead to the synthesis of a variety of more complex molecules. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting double bond. mdpi.comrsc.org For instance, Z-selective cross-metathesis of allylic-substituted olefins has been achieved with specific ruthenium catalysts, yielding products with greater than 95% Z-isomer selectivity. mdpi.com This demonstrates the potential to control the geometry of the newly formed double bond in derivatives of 2-Octene, 1,1-diethoxy-.

Multi-Step Synthesis Sequences for 2-Octene, 1,1-diethoxy-

A plausible multi-step synthesis for 2-Octene, 1,1-diethoxy- can be designed based on the fundamental reactions discussed. A general retrosynthetic analysis would identify 2-octenal and ethanol as the immediate precursors. 2-octenal can be disconnected via a Wittig reaction to hexanal and a two-carbon phosphonium ylide, or via an oxidation from 2-octen-1-ol. The alcohol, in turn, can be traced back to smaller, simpler starting materials through reactions like Grignard additions.

One potential synthetic sequence is as follows:

Synthesis of 2-octen-1-ol: Reaction of hexanal with a vinylmagnesium bromide Grignard reagent.

Oxidation to 2-octenal: Oxidation of 2-octen-1-ol using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Acetalization to 2-Octene, 1,1-diethoxy-: Acid-catalyzed reaction of 2-octenal with an excess of ethanol, often with the removal of water to drive the reaction to completion.

This sequence represents a logical and commonly employed strategy for the synthesis of α,β-unsaturated acetals. nih.gov

Catalytic Approaches in the Synthesis of 2-Octene, 1,1-diethoxy-

Catalysis is central to the efficient and selective synthesis of 2-Octene, 1,1-diethoxy-, both in the acetalization step and in potential subsequent olefin functionalizations.

Heterogeneous and Homogeneous Catalysis

Both homogeneous and heterogeneous catalysts are employed in acetalization reactions. numberanalytics.comliv.ac.uk

Homogeneous Catalysis: Homogeneous catalysts for acetalization are typically strong Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA). nih.gov These catalysts are effective but can be corrosive and difficult to separate from the reaction mixture. Lewis acids have also been utilized as homogeneous catalysts for this transformation.

| Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |

| p-Toluenesulfonic acid | Glycerol, Acetaldehyde (B116499) | None | Reflux, 16h | 90 | |

| p-Toluenesulfonic acid | Furfural, Polyvinyl alcohol | Water | RT, 12h | 50 | |

| Hydrochloric Acid (0.1 mol%) | Cinnamaldehyde, Methanol | Methanol | RT, 20 min | >99 | nih.gov |

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. A wide range of solid acid catalysts have been developed for acetalization, including zeolites, acid-functionalized mesoporous silica (B1680970) (e.g., Al-SBA-15), and ion-exchange resins. For instance, AlPO₄ has been used for the acetalization of α,β-unsaturated aldehydes. Similarly, titanium-pillared clays (B1170129) have shown high efficiency for the acetalization of various carbonyl compounds.

| Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |

| AlPO₄ | α,β-unsaturated aldehydes | - | - | - | |

| Al(HSO₄)₃ | p-Nitrobenzaldehyde | - | - | High | |

| Titanium-pillared clay | Benzaldehyde, Ethylene Glycol | - | - | 91 | |

| Acidified Bentonite | Furfural, Glycerol | None | RT, 15h | 72 (conversion) |

Ligand Design and Catalyst Performance for Etherification and Olefin Transformations

In the context of olefin functionalization, particularly through palladium-catalyzed allylic etherification or ruthenium-catalyzed metathesis, the design of the ligand coordinated to the metal center is crucial for controlling catalyst activity and selectivity.

Palladium-Catalyzed Allylic Etherification: In palladium-catalyzed allylic C-H etherification, the ligand can influence the rate and selectivity of the reaction. For example, in palladium-catalyzed allylic alkylation, electron-donating phosphine (B1218219) ligands have been shown to enhance reaction rates compared to more electron-withdrawing ligands. The geometry and electronic properties of ligands like SOX (sulfoxide) can direct the position of counterions, which in turn can influence the reactivity of π-allyl-palladium intermediates with alcohol nucleophiles.

Ruthenium-Catalyzed Olefin Metathesis: For ruthenium-catalyzed olefin metathesis, the N-heterocyclic carbene (NHC) ligands on catalysts like the Hoveyda-Grubbs series play a significant role. mdpi.com The steric and electronic properties of the NHC ligand can be fine-tuned to modulate catalyst performance. For instance, the introduction of alkyl N-substituents in the NHC ligand of Hoveyda-Grubbs type catalysts has been shown to be beneficial for the cross-metathesis of renewable materials, leading to higher activity and selectivity. mdpi.com The choice of a specific ruthenium catalyst can allow for highly stereoselective transformations, such as the Z-selective cross-metathesis of allylic-substituted olefins. mdpi.com

| Catalyst System | Reaction Type | Ligand Feature | Effect on Performance | Reference |

| Pd(OAc)₂ / Phosphine | Allylic Alkylation | Electron-donating phosphines (e.g., P(4-C₆H₄-OMe)₃) | Increased reaction rate | |

| Pd(OAc)₂ / trans-SOX | Allylic C-H Etherification | SOX ligand | Directs counteranion, overcomes barrier to alcohol functionalization | |

| Hoveyda-Grubbs type / NHC | Cross-Metathesis | N-alkyl substituted NHC | Higher activity and selectivity in CM of ethyl oleate | mdpi.com |

| Ruthenium-based catalyst | Z-selective Cross-Metathesis | Specific proprietary ligand | >95% Z-selectivity | mdpi.com |

Stereoselective and Asymmetric Synthesis Strategies Involving 1,1-Diethoxyethylene Derivatives

The controlled synthesis of specific stereoisomers is a cornerstone of modern organic chemistry, particularly in the preparation of bioactive molecules and advanced materials. For a molecule like 2-octene, 1,1-diethoxy-, which possesses a chiral center at the C-2 position of the octene chain, stereoselective and asymmetric strategies are paramount for accessing enantiomerically pure forms. Methodologies often involve the use of chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction.

A key precursor and structural analog relevant to the synthesis of the target compound is 1,1-diethoxyethylene. Its derivatives are valuable partners in various cycloaddition reactions, which are powerful methods for constructing complex cyclic systems with high stereocontrol. The Diels-Alder reaction, for instance, can be employed to create multiple stereocenters in a single step. A notable example involves the reaction of a monoacetal with 1,1-diethoxyethylene to construct bicyclic systems. d-nb.info In one such synthesis, the Diels-Alder reaction between 3,6-dimethyl-o-quinone monoacetal and 1,1-diethoxyethylene was used to form a bicyclo[2.2.2]octene derivative, which served as a precursor for constructing molecules with multiple quaternary carbons. d-nb.info

Strategies to achieve asymmetry in such syntheses include:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. For reactions involving precursors to 2-octene, 1,1-diethoxy-, a chiral auxiliary could be attached to the octene backbone or the diene partner in a cycloaddition, guiding the approach of the 1,1-diethoxyethylene derivative. Oxazolidinones, introduced by David A. Evans, are classic examples of chiral auxiliaries used in asymmetric aldol (B89426) and alkylation reactions to set stereocenters with high predictability. wikipedia.orgtcichemicals.com

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. libretexts.org Chiral amines, such as proline and its derivatives, can catalyze reactions by forming chiral enamines or iminium ions. libretexts.org For instance, an asymmetric Michael addition of a nucleophile to a precursor containing the octene framework could be catalyzed by a chiral organocatalyst to establish the stereocenter before the introduction of the diethoxyacetal group.

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands are widely used to catalyze a vast array of asymmetric transformations. For the synthesis of 2-octene, 1,1-diethoxy-, a chiral metal catalyst could be employed in reactions such as asymmetric hydrogenation or hydroformylation of a suitable precursor to set the stereochemistry of the octene chain.

The stereoselective formation of related acetal structures, such as substituted 1,3-dioxolanes, has been achieved through the assembly of three components: an alkene, a carboxylic acid, and a silyl (B83357) enol ether, using hypervalent iodine. mdpi.com This highlights that complex acetals can be formed with high stereocontrol through carefully designed reaction pathways. mdpi.com

| Strategy | Description | Potential Application for 2-Octene, 1,1-diethoxy- | Key References |

| Diels-Alder Reaction | Cycloaddition between a diene and a dienophile (e.g., 1,1-diethoxyethylene) to form a six-membered ring. | Reaction of a chiral diene containing the octenyl moiety with 1,1-diethoxyethylene to set stereocenters. | d-nb.info |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. | Attachment of an oxazolidinone or pseudoephedrine auxiliary to an octenoyl precursor to control alkylation or aldol reactions. | wikipedia.orgtcichemicals.com |

| Organocatalysis | Use of small chiral organic molecules (e.g., proline) as catalysts. | Asymmetric conjugate addition to an α,β-unsaturated aldehyde precursor of the octene chain. | libretexts.org |

| Metal Catalysis | Use of transition metals with chiral ligands. | Asymmetric hydrogenation or isomerization of an olefinic precursor to create the chiral center at C-2. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Protocols for 2-Octene, 1,1-diethoxy-

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iwu.eduwhiterose.ac.uk The synthesis of acetals, including 2-octene, 1,1-diethoxy-, can be significantly improved by incorporating these principles.

Traditional acetal synthesis often involves acid catalysts, which can be corrosive and lead to purification challenges and waste generation. ijsdr.org Modern, greener approaches focus on several key areas:

Catalysis: The use of heterogeneous catalysts is a cornerstone of green acetal synthesis. acs.orgnih.gov These catalysts, such as acidic resins or zeolites, can be easily separated from the reaction mixture by simple filtration and can often be reused over multiple cycles. This minimizes waste and simplifies product purification. acs.org Bismuth(III) salts have also been explored as environmentally friendly, non-toxic, and non-corrosive catalysts for cyclic acetal synthesis. iwu.edu

Solvent-Free Conditions: Conducting reactions without a solvent (bulk conditions) or using green solvents like water is highly desirable. ijsdr.orgacs.org Solvent-free synthesis reduces waste, lowers costs, and minimizes the environmental impact associated with volatile organic compounds (VOCs). The synthesis of acetal-containing polyols has been successfully demonstrated under solvent-free conditions, which is more aligned with industrial-scale production. acs.orgnih.gov

Energy Efficiency: Green synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. iwu.eduwhiterose.ac.uk Microwave-assisted synthesis has been shown to accelerate acetal formation, often with high yields in shorter reaction times and sometimes under solvent-free conditions. ijsdr.org

Renewable Feedstocks: A key goal of green chemistry is the use of renewable raw materials. whiterose.ac.uk The synthesis of 2-octene, 1,1-diethoxy- can be made more sustainable by sourcing its precursors from biomass. For example, 1-octene (B94956) can be synthesized via a chemoenzymatic approach from carbohydrates through the ethenolysis of rhamnolipids produced by fermentation. mdpi.com Ethanol, the source of the ethoxy groups, is a well-established biofuel. The aldehyde precursor for the acetal could potentially be derived from the oxidation of alcohols obtained from renewable sources.

A sustainable protocol for synthesizing 2-octene, 1,1-diethoxy- would therefore involve the reaction of the corresponding aldehyde (2-octenal) with bio-ethanol under solvent-free conditions using a recyclable, solid acid catalyst. An alternative sustainable route could involve the transacetalization of 2-octenal with 1,1-diethoxyethane, which itself can be produced through green methods.

| Green Chemistry Principle | Application in Acetal Synthesis | Example/Benefit | Key References |

| Waste Prevention | Use of catalytic rather than stoichiometric reagents. | Heterogeneous acid catalysts replace soluble acids, eliminating neutralization steps and salt waste. | acs.orgnih.gov |

| Atom Economy | Designing reactions to maximize the incorporation of all materials into the final product. | Addition reactions, such as an alcohol to an enol ether, are inherently atom-economical. | iwu.edu |

| Safer Solvents & Auxiliaries | Eliminating or replacing hazardous solvents. | Performing reactions neat (solvent-free) or in water. | ijsdr.orgacs.org |

| Energy Efficiency | Using ambient temperature/pressure or alternative energy sources. | Microwave irradiation can reduce reaction times and energy consumption compared to conventional heating. | ijsdr.org |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Using bio-ethanol and deriving the octene backbone from biologically produced lipids. | whiterose.ac.ukmdpi.com |

| Catalysis | Preferring catalytic reagents over stoichiometric ones. | Reusable solid acid catalysts (e.g., Amberlyst, K10) allow for easy separation and recycling. | acs.orgnih.gov |

Reaction Chemistry and Mechanistic Investigations of 2 Octene, 1,1 Diethoxy

Reactivity of the Alkene Moiety in 2-Octene, 1,1-diethoxy-

The chemical behavior of 2-Octene, 1,1-diethoxy- is largely dictated by the interplay between its two key functional groups: the alkene (C=C double bond) and the diethyl acetal (B89532). The oxygen atoms of the acetal group are electron-donating, which increases the electron density of the alkene moiety. This electronic effect makes the double bond particularly susceptible to attack by electrophiles and influences its participation in various addition and cycloaddition reactions.

Addition Reactions

Addition reactions are fundamental to the chemistry of alkenes. For 2-Octene, 1,1-diethoxy-, the electron-rich nature of the double bond governs its reactivity profile in these transformations.

Hydrosilylation is the addition of a silicon-hydrogen bond across an unsaturated bond, such as the C=C double bond in 2-Octene, 1,1-diethoxy-. wikipedia.org This reaction is a significant method for forming carbon-silicon bonds, yielding alkylsilanes. wikipedia.org The process is typically catalyzed by transition metal complexes, most commonly those containing platinum. wikipedia.orgillinois.edu

The reaction with 2-Octene, 1,1-diethoxy- proceeds by adding a hydrosilane (R₃SiH) across the double bond. The regioselectivity of the addition is a key aspect. For terminal alkenes like the vinyl ether moiety in the conceptual precursor to this compound, the addition generally follows an anti-Markovnikov pattern, where the silicon atom attaches to the terminal carbon. wikipedia.orglew.ro

Mechanism: The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism. wikipedia.org It involves a series of steps:

Oxidative Addition: The Si-H bond of the hydrosilane adds to the metal center of the catalyst.

Alkene Coordination: The alkene moiety of 2-Octene, 1,1-diethoxy- coordinates to the metal-silyl-hydride complex.

Insertion: The alkene inserts into either the metal-hydride or metal-silyl bond.

Reductive Elimination: The resulting alkylsilyl group is eliminated from the metal center, regenerating the catalyst and forming the final product. wikipedia.org

Variations of this mechanism exist, but the fundamental steps of catalyst activation, substrate coordination, and product formation remain central. wikipedia.org

| Catalyst Example | Hydrosilane | Typical Product Structure | Regioselectivity |

| Karstedt's Catalyst | Triethoxysilane | 1,1-diethoxy-2-(triethoxysilyl)octane | Anti-Markovnikov |

| Speier's Catalyst | Dimethylphenylsilane | 2-(dimethylphenylsilyl)-1,1-diethoxyoctane | Anti-Markovnikov |

| Platinum(II) complexes | Phenylsilane | 1,1-diethoxy-2-(phenylsilyl)octane | Anti-Markovnikov |

Hydroamination involves the addition of an N-H bond of an amine across the C=C double bond. The reaction of electron-rich olefins like 2-Octene, 1,1-diethoxy- (a vinyl ether derivative) has been a subject of significant research. nih.gov While intermolecular hydroamination of unactivated alkenes is challenging, the electronic properties of vinyl ethers facilitate this transformation, often with the aid of transition-metal catalysts. nih.govku.edu

Palladium complexes have been shown to be effective catalysts for the intermolecular hydroamination of vinyl ethers with relatively acidic amines, such as sulfonamides. nih.govku.edu The mechanism proposed for this palladium-catalyzed reaction is distinct from other hydroamination pathways. It is suggested to proceed via Brønsted base catalysis, where the low-valent palladium catalyst is protonated by the acidic amine. ku.eduku.edu This generates a palladium hydride species and the active anionic nucleophile, which then participates in the addition. nih.gov This contrasts with mechanisms involving Lewis acid catalysis where the metal coordinates to the olefin, polarizing it for nucleophilic attack. nih.govku.edu

| Catalyst System | Amine Substrate | Proposed Mechanism | Product Type |

| Pd(PPh₃)₄ | Sulfonamides | Brønsted base catalysis | N-(1,1-diethoxyoctan-2-yl)sulfonamide |

| Rhenium-oxo catalysts | Various amines | Bifunctional catalysis | Amino acetal |

| Palladium(II) complexes | Aliphatic amines (intramolecular) | Lewis acid catalysis | Cyclic amino acetal |

Base-catalyzed intramolecular hydroamination has also been developed for related systems like dithioketene acetals, proceeding via deprotonation of the amine to form an anion that adds across the double bond. nih.govnih.gov

The Diels-Alder reaction is a [4+2] cycloaddition, a type of pericyclic reaction that forms a six-membered ring. libretexts.orgjove.com In this reaction, a conjugated diene (containing 4 π-electrons) reacts with a dienophile (containing 2 π-electrons). libretexts.org Due to the electron-donating nature of the diethoxy group, the alkene in 2-Octene, 1,1-diethoxy- is electron-rich. Therefore, it functions effectively as a dienophile in reactions with electron-deficient dienes. libretexts.org

The reaction is concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. msu.edu This concerted mechanism results in a high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the product. jove.com

Key Features:

Reaction Type: [4+2] Cycloaddition. libretexts.org

Role of 2-Octene, 1,1-diethoxy-: Electron-rich dienophile.

Reactant Partner: Electron-deficient conjugated diene (e.g., one with electron-withdrawing groups like C=O or CN).

Mechanism: Concerted, pericyclic. libretexts.org

Product: A substituted cyclohexene (B86901) ring fused with the acetal moiety.

A related pericyclic transformation is the Claisen rearrangement, a ku.eduku.edu sigmatropic rearrangement that involves allyl vinyl ethers. msu.edu While not a direct reaction of 2-Octene, 1,1-diethoxy-, its structural motif is relevant to the broader class of vinyl ethers and their pericyclic reactivity. msu.edu

Standard alkenes are not susceptible to nucleophilic attack due to their lack of polarity. wikipedia.org However, α,β-unsaturated carbonyl compounds readily undergo nucleophilic conjugate addition (also known as Michael addition or 1,4-addition) because the β-carbon is electrophilic. wikipedia.orglibretexts.org

The alkene in 2-Octene, 1,1-diethoxy- is electron-rich and thus not a Michael acceptor in its ground state. For it to undergo nucleophilic conjugate addition, it must first be activated to generate an electrophilic β-carbon. This can be achieved by converting the acetal into a species that mimics an α,β-unsaturated carbonyl system.

Activation and Mechanism:

Activation: Treatment with a Brønsted or Lewis acid can lead to the departure of an ethoxy group, forming a resonance-stabilized oxocarbenium ion. This intermediate possesses significant positive charge character on the β-carbon, rendering it susceptible to nucleophilic attack.

Nucleophilic Attack: A "soft" nucleophile (the Michael donor), such as an enolate, organocuprate, amine, or thiol, attacks the now-electrophilic β-carbon. masterorganicchemistry.comwikipedia.org

Protonation/Tautomerization: The resulting intermediate, typically an enol ether, is then protonated to yield the final saturated product, which may subsequently hydrolyze to a 1,5-dicarbonyl compound depending on the reaction conditions. libretexts.orgchemistrysteps.com

This strategy effectively reverses the normal electronic character (umpolung) of the vinyl ether, allowing for the formation of carbon-carbon or carbon-heteroatom bonds at the β-position. masterorganicchemistry.com

| Activating Agent | Nucleophile (Michael Donor) | Intermediate Species | Final Product Class |

| Lewis Acid (e.g., TiCl₄) | Silyl (B83357) enol ether | Oxocarbenium ion | 1,5-Dicarbonyl compound (after hydrolysis) |

| Brønsted Acid (e.g., H⁺) | Gilman Reagent (Organocuprate) | Activated alkene-acetal complex | Alkylated acetal |

| Lewis Acid (e.g., ZnCl₂) | Malonate ester enolate | Oxocarbenium ion | Di-ester substituted acetal |

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition-metal complexes, primarily those containing ruthenium or molybdenum. organic-chemistry.org Cross-metathesis (CM) involves the reaction between two different alkenes.

2-Octene, 1,1-diethoxy-, as a vinyl ether, can participate in cross-metathesis reactions. However, the reactivity of electron-rich olefins like vinyl ethers can be complex. They can be prone to catalyst decomposition or may favor homodimerization. The choice of catalyst is crucial, with second-generation catalysts like the Hoveyda-Grubbs catalyst often showing improved performance for these substrates. beilstein-journals.org

In a typical cross-metathesis reaction, 2-Octene, 1,1-diethoxy- would react with a partner alkene (R-CH=CH₂) in the presence of a catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. The desired outcome is the formation of a new, substituted alkene and a volatile byproduct, often ethene, which drives the reaction forward. organic-chemistry.org For 2-Octene, 1,1-diethoxy-, this would result in a new C=C bond where the vinyl proton is replaced by a substituent from the coupling partner.

| Catalyst Example | Cross-Metathesis Partner | Expected Product | Notes |

| Hoveyda-Grubbs 2nd Gen. | Styrene | 1,1-diethoxy-3-phenyl-1-propene derivative | Forms a new C=C bond with the phenyl group. |

| Grubbs 2nd Gen. Catalyst | Methyl acrylate | 1,1-diethoxy-alkenyl ester | Product is an electron-deficient alkene. |

| Grubbs 1st Gen. Catalyst | 1-Hexene | 1,1-diethoxy-1,3-nonadiene | May have lower efficiency with electron-rich olefins. |

Oxidation and Reduction Pathways of the Alkene Bond

The reactivity of the alkene moiety in 2-Octene, 1,1-diethoxy- is influenced by the electron-donating nature of the adjacent acetal group. This electronic effect modulates its susceptibility to various oxidative and reductive transformations.

Oxidation: The double bond can undergo epoxidation upon treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the alkene, forming an epoxide ring. The reaction of α,β-unsaturated carbonyl compounds with hydrogen peroxide and an alkali is a known method for epoxidation, proceeding through nucleophilic attack on the electron-deficient double bond. youtube.com While the acetal group in 2-Octene, 1,1-diethoxy- reduces the electrophilicity of the β-carbon compared to its corresponding aldehyde, this pathway remains a viable method for oxidation. Dihydroxylation can also be achieved using reagents like osmium tetroxide or cold, dilute potassium permanganate, leading to the corresponding diol.

| Oxidation Reaction | Reagent | Product |

| Epoxidation | m-CPBA | 2,3-epoxyoctanal diethyl acetal |

| Dihydroxylation | OsO₄, NMO | 2,3-dihydroxyoctanal diethyl acetal |

Reduction: The carbon-carbon double bond of α,β-unsaturated acetals can be selectively reduced, leaving the acetal group intact. Catalytic hydrogenation is a common method for this transformation. The formation of saturated acetals has been observed during the catalytic hydrogenation of cyclic α,β-unsaturated ketones in alcohol solvents. thieme-connect.com Various catalysts can be employed for the 1,4-reduction of α,β-unsaturated compounds, including palladium on carbon (Pd/C) and copper-based catalysts. organic-chemistry.orgrsc.org These methods are generally effective for converting the alkene to the corresponding saturated alkane without affecting the acetal functionality.

| Reduction Reaction | Reagent/Catalyst | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Octanal diethyl acetal |

| Transfer Hydrogenation | Formic Acid, Iridium Catalyst | Octanal diethyl acetal |

Reactivity of the Acetal Functional Group in 2-Octene, 1,1-diethoxy-

The acetal group in 2-Octene, 1,1-diethoxy- is generally stable under neutral and basic conditions but is susceptible to cleavage and transformation under acidic conditions.

Hydrolysis and Transacetalization Reactions

Hydrolysis: The most characteristic reaction of the acetal group is its hydrolysis back to the parent carbonyl compound, in this case, 2-octenal (B7820987). This reaction is catalyzed by acid and is reversible. chemistrysteps.comncert.nic.inorganicchemistrytutor.com The mechanism involves protonation of one of the ethoxy groups, followed by its departure as ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of the second ethoxy group, yields the α,β-unsaturated aldehyde. chemistrysteps.com The kinetics of acetal hydrolysis are highly dependent on pH, with the rate increasing significantly under acidic conditions. researchgate.net

Transacetalization: In the presence of an acid catalyst and a different alcohol or diol, 2-Octene, 1,1-diethoxy- can undergo transacetalization. This equilibrium process involves the exchange of the ethoxy groups for the new alcohol moieties. This reaction is useful for introducing different acetal protecting groups or for the synthesis of mixed acetals.

Cleavage and Rearrangement Processes

Under specific conditions, the acetal group can be cleaved using various reagents. Lewis acids such as indium(III) trifluoromethanesulfonate (B1224126) can effectively deprotect acetals under neutral conditions. organic-chemistry.org The cleavage of acetals is a fundamental transformation in synthetic organic chemistry, often employed in the final stages of a synthesis to unmask a carbonyl group. organic-chemistry.org

Rearrangement reactions involving the acetal functionality in conjunction with the adjacent alkene are also possible. The Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, is a powerful carbon-carbon bond-forming reaction. organic-chemistry.orgwikipedia.org While the classic Claisen rearrangement involves allyl vinyl ethers, analogous rearrangements can occur with related structures. libretexts.orgyoutube.comlibretexts.org For 2-Octene, 1,1-diethoxy-, if it were converted to an appropriate allyl vinyl ether derivative, a Claisen rearrangement could be envisioned, leading to a γ,δ-unsaturated carbonyl compound.

Role as a Protecting Group for Carbonyls in Complex Syntheses

One of the most significant applications of the acetal functionality in 2-Octene, 1,1-diethoxy- is its role as a protecting group for the 2-octenal carbonyl group. chemistrysteps.com Aldehydes are highly reactive towards nucleophiles and reducing agents. By converting the aldehyde to its diethyl acetal, its reactivity is masked, allowing for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl group. chemistrysteps.comlibretexts.org The acetal is stable to a wide range of reagents, including Grignard reagents, organolithium compounds, and metal hydrides. chemistrysteps.com After the desired transformations are complete, the acetal can be readily removed by acid-catalyzed hydrolysis to regenerate the aldehyde. chemistrysteps.com

Interplay Between Alkene and Acetal Reactivity

The proximity of the alkene and acetal functional groups in 2-Octene, 1,1-diethoxy- leads to a unique interplay in their reactivity. The electron-donating character of the acetal influences the reactivity of the double bond, making the β-carbon less electrophilic compared to the parent α,β-unsaturated aldehyde. This can affect the regioselectivity of certain addition reactions.

Conversely, the presence of the double bond can influence reactions at the acetal center. For instance, in conjugate addition reactions, a nucleophile can add to the β-carbon of the alkene, leading to the formation of an enolate intermediate which can then be protonated to give the saturated acetal. The Michael addition is a classic example of such a conjugate addition reaction. masterorganicchemistry.com

Detailed Mechanistic Elucidation of Key Transformations of 2-Octene, 1,1-diethoxy-

Acid-Catalyzed Hydrolysis: The mechanism of acetal hydrolysis is well-established and proceeds through a series of reversible steps. chemistrysteps.comresearchgate.netosti.gov

Protonation: An acid catalyst protonates one of the oxygen atoms of the diethoxy group.

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as ethanol, a good leaving group, resulting in the formation of a resonance-stabilized oxocarbenium ion. This step is generally considered the rate-determining step. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is transferred from the newly added water molecule to a base (such as another water molecule) to form a hemiacetal.

Protonation of the Second Alkoxy Group: The remaining ethoxy group is protonated by the acid catalyst.

Elimination of the Second Alcohol Molecule: The protonated ethoxy group leaves as ethanol, and the lone pair on the hydroxyl group forms a double bond with the carbon, regenerating a protonated carbonyl group.

Deprotonation: A final deprotonation step yields the α,β-unsaturated aldehyde, 2-octenal, and regenerates the acid catalyst.

The entire process is in equilibrium, and the reaction can be driven to completion by using a large excess of water. chemistrysteps.com

Advanced Analytical and Spectroscopic Characterization in Research of 2 Octene, 1,1 Diethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical elucidation of organic molecules like 2-Octene, 1,1-diethoxy-. omicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides rich information on the connectivity, chemical environment, and spatial arrangement of atoms. nih.gov

In the synthesis of 2-Octene, 1,1-diethoxy-, which may involve reactions such as the Wittig reaction or acetal (B89532) formation, controlling selectivity is paramount. Regioselectivity, the preference for bond formation at one position over another, and diastereoselectivity, the preference for the formation of one diastereomer over another, can be thoroughly investigated using NMR. masterorganicchemistry.comrsc.org

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial evidence of the formed isomers through distinct chemical shifts and coupling constants. For instance, the protons and carbons near the C2=C3 double bond and the C1 acetal group will exhibit characteristic signals. The coupling constant (J-coupling) between the olefinic protons can help distinguish between the (E)-(trans) and (Z)-(cis) isomers.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning these signals. longdom.orgjeol.com COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the entire carbon skeleton. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry around the double bond by identifying protons that are close in space. For example, a NOESY cross-peak between the proton on C2 and the alkyl chain protons on C4 would suggest a (Z)-configuration.

Table 1: Hypothetical ¹H NMR Data for (E)- and (Z)-Isomers of 2-Octene, 1,1-diethoxy-

| Proton | (E)-Isomer δ (ppm), Multiplicity, J (Hz) | (Z)-Isomer δ (ppm), Multiplicity, J (Hz) |

|---|---|---|

| H1 (CH) | 4.85, d, J = 5.2 | 4.90, d, J = 5.5 |

| H2 (CH) | 5.60, dt, J = 15.4, 6.8 | 5.55, dt, J = 11.0, 7.2 |

| H3 (CH) | 5.75, m, J = 15.4 | 5.65, m, J = 11.0 |

| OCH₂CH₃ | 3.50-3.70, m | 3.52-3.72, m |

| OCH₂CH₃ | 1.20, t, J = 7.0 | 1.22, t, J = 7.1 |

| C4H₂ | 2.05, q, J = 7.0 | 2.15, q, J = 7.2 |

Note: Data is illustrative and based on typical values for similar structures.

Understanding reaction kinetics and identifying transient intermediates are crucial for optimizing synthetic protocols. On-line or in-situ NMR reaction monitoring allows for real-time observation of the chemical transformation without the need for sample isolation. magritek.commagritek.com By acquiring a series of NMR spectra over the course of the reaction, the consumption of reactants and the formation of products and intermediates can be quantified. jhu.edubeilstein-journals.org

For the synthesis of 2-Octene, 1,1-diethoxy-, specific proton or carbon signals corresponding to the starting materials (e.g., octenal and triethyl orthoformate) and the product can be integrated. Plotting the normalized integrals of these signals against time provides detailed kinetic profiles, enabling the determination of reaction rates, orders, and the detection of any short-lived intermediate species. researchgate.net

The flexibility of the hexyl chain and the diethoxy group in 2-Octene, 1,1-diethoxy- results in multiple possible conformations. Advanced NMR techniques can provide insights into the preferred spatial arrangements and the dynamics of conformational exchange. wordpress.com

NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful for determining through-space proximities between protons. Correlations observed in these spectra can help establish the preferred orientation of the substituents around the single bonds. Furthermore, variable temperature (VT) NMR studies can be employed to study dynamic processes. Changes in the NMR spectrum as a function of temperature can reveal information about energy barriers for bond rotation and conformational interconversion.

Mass Spectrometry (MS) for Elucidating Reaction Products and Fragmentation Pathways

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of 2-Octene, 1,1-diethoxy- and for gaining structural information through the analysis of its fragmentation patterns. Upon ionization, typically by electron impact (EI), the molecule fragments in a predictable manner based on its structure.

The mass spectrum of 2-Octene, 1,1-diethoxy- is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would include:

Alpha-cleavage: The bond between C1 and C2 is prone to cleavage, as is the C-O bond of the ethoxy groups. The most characteristic fragmentation of acetals is the loss of an alkoxy radical (•OCH₂CH₃) to form a resonance-stabilized oxonium ion. miamioh.edu

Cleavage of the Alkyl Chain: The octene chain can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgyoutube.com

McLafferty Rearrangement: If applicable, this rearrangement can occur in the octene chain, leading to the loss of a neutral alkene molecule. libretexts.org

Analysis of these fragments helps to piece together the structure of the parent molecule and can be used to distinguish it from isomers.

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Octene, 1,1-diethoxy- (C₁₂H₂₄O₂)

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₂H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 155 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 129 | [M - C₅H₁₁]⁺ | Cleavage of the hexyl chain |

| 101 | [CH(OCH₂CH₃)₂]⁺ | Cleavage of C1-C2 bond |

| 73 | [CH(OH)OCH₂CH₃]⁺ | Rearrangement and cleavage |

Note: This table presents plausible fragmentation patterns for structural elucidation.

Chromatographic Techniques for High-Resolution Separation and Purity Analysis in Complex Reaction Mixtures

Chromatographic methods are indispensable for separating 2-Octene, 1,1-diethoxy- from starting materials, byproducts, and its own isomers, as well as for assessing its purity.

Gas Chromatography (GC): Due to its volatility, 2-Octene, 1,1-diethoxy- is well-suited for GC analysis. High-resolution capillary columns with various stationary phases can be used to separate the (E) and (Z) isomers. vurup.sk Furthermore, GC can separate positional isomers that might be present in the reaction mixture (e.g., 3-octene, 1,1-diethoxy-). When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture. dss.go.th

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or when non-volatile impurities are present, HPLC is the method of choice. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can effectively separate isomers. google.comnih.gov The choice of mobile phase composition is critical for achieving optimal resolution between closely related structures. researchgate.net

Table 3: Chromatographic Methods for the Analysis of 2-Octene, 1,1-diethoxy-

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Typical Application |

|---|---|---|---|

| Capillary GC | Polydimethylsiloxane (nonpolar) | Helium | Purity assessment, separation of positional isomers |

| Capillary GC | Polyethylene glycol (polar) | Helium | Separation of (E)/(Z) geometric isomers |

Theoretical and Computational Chemistry Studies of 2 Octene, 1,1 Diethoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its reactivity. nasa.gov These calculations solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of a system. From this, a wide range of molecular properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scispace.com It offers a favorable balance between computational cost and accuracy, making it ideal for studying the energetics of chemical reactions involving moderately sized molecules like 2-Octene, 1,1-diethoxy-.

A key application of DFT is the investigation of reaction mechanisms, such as the acid-catalyzed hydrolysis of the acetal (B89532) functional group, a characteristic reaction for this class of compounds. masterorganicchemistry.comlibretexts.org DFT calculations can map out the energy profile of the reaction, identifying the energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state determines the activation energy, a critical factor in reaction kinetics. researchgate.netresearchgate.net

For instance, the hydrolysis of 2-Octene, 1,1-diethoxy- would proceed through protonation of an ether oxygen, followed by the loss of ethanol (B145695) to form an oxocarbenium ion, which is then attacked by water. stackexchange.comlibretexts.org DFT can be used to calculate the energies for each step of this process.

Table 1: Hypothetical DFT-Calculated Reaction Energetics for the Hydrolysis of 2-Octene, 1,1-diethoxy- Calculated using the B3LYP functional with a 6-311+G(d,p) basis set in a simulated aqueous environment.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Acetal + H₃O⁺) | 0.0 |

| 2 | Protonated Acetal | +5.2 |

| 3 | Transition State 1 (Ethanol loss) | +18.5 |

| 4 | Oxocarbenium Ion Intermediate | +12.1 |

| 5 | Transition State 2 (Water attack) | +16.3 |

| 6 | Products (Enone + Ethanol + H₃O⁺) | -4.8 |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though often at a greater computational expense than DFT. researchgate.net

These high-accuracy methods are particularly useful for predicting fundamental molecular properties of 2-Octene, 1,1-diethoxy- where precision is paramount. This includes determining the optimized molecular geometry (bond lengths and angles), dipole moment, polarizability, and ionization potential. Such calculations provide a reliable benchmark for validating less computationally demanding methods and for interpreting spectroscopic data.

Table 2: Hypothetical Predicted Molecular Properties of 2-Octene, 1,1-diethoxy- using Various Ab Initio Methods

| Property | Hartree-Fock (HF) | MP2 | CCSD(T) |

| C=C Bond Length (Å) | 1.325 | 1.340 | 1.338 |

| C1-O Bond Length (Å) | 1.401 | 1.425 | 1.422 |

| Dipole Moment (Debye) | 1.55 | 1.78 | 1.75 |

| Ionization Potential (eV) | 9.85 | 9.21 | 9.30 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. hw.ac.uk MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed picture of the molecule's dynamic behavior.

For a flexible molecule like 2-Octene, 1,1-diethoxy-, with its rotatable single bonds in the hexyl chain and ethoxy groups, MD simulations are invaluable for exploring its conformational landscape. The simulations can identify the most stable conformers and the energy barriers between them, revealing the molecule's preferred shapes.

Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's structure and dynamics. arxiv.org By simulating 2-Octene, 1,1-diethoxy- in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent organizes around the solute and how solvation influences its conformational preferences. aalto.firesearchgate.net This is crucial for understanding its behavior in a realistic chemical environment.

Potential Energy Surface (PES) Mapping for Reaction Pathway Elucidation

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometric parameters. libretexts.orglibretexts.org For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable reactants and products, and mountain passes corresponding to transition states. wayne.eduyoutube.com The minimum energy path connecting reactants to products across this surface is known as the reaction coordinate.

Mapping the PES is essential for a complete elucidation of a reaction pathway. researchgate.net For 2-Octene, 1,1-diethoxy-, a PES could be constructed to study reactions such as the E/Z isomerization around the C=C double bond or the initial steps of its hydrolysis. By calculating the energy at numerous points along the relevant geometric coordinates (e.g., bond rotation angles or bond-breaking distances), a detailed map of the energy landscape is created. This map reveals the precise geometry of the transition state and can uncover the existence of unexpected intermediates or alternative reaction pathways. libretexts.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. researchgate.net By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with those obtained from laboratory instruments.

For 2-Octene, 1,1-diethoxy-, key spectroscopic parameters that can be calculated include:

NMR Chemical Shifts: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

IR Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) spectrum. This helps in assigning specific peaks to the vibrations of functional groups, such as the C=C stretch or the C-O stretches of the acetal.

Comparing these predicted spectra with experimental results serves as a stringent test of the computational model's accuracy. A close match provides confidence in the calculated molecular structure and electronic properties.

Table 3: Hypothetical Comparison of Calculated and Experimental Infrared Frequencies for Key Vibrational Modes of 2-Octene, 1,1-diethoxy-

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=C Stretch | 1675 | 1670 |

| C-O Stretch (Acetal) | 1105 | 1110 |

| C-O Stretch (Acetal) | 1058 | 1065 |

| =C-H Bend | 972 | 968 |

Structure-Reactivity Relationships and Design Principles for New Chemical Transformations

The ultimate goal of these theoretical studies is to establish clear structure-reactivity relationships. By integrating the insights from quantum chemical calculations, molecular dynamics, and PES mapping, a comprehensive model of the behavior of 2-Octene, 1,1-diethoxy- can be developed.

This understanding allows chemists to predict how changes in the molecular structure will affect its reactivity. For example, computational models could predict how substituting the alkyl chain or the ethoxy groups would alter the stability of the acetal, the reactivity of the double bond, or the molecule's conformational preferences. The presence of the electron-donating alkoxy groups influences the nucleophilicity of the C=C double bond, a feature that can be quantified through calculations of molecular orbitals and charge distribution. This knowledge is analogous to understanding how conjugation in α,β-unsaturated carbonyl compounds affects their reactivity as Michael acceptors. researchgate.net

This predictive power is crucial for the rational design of new chemical transformations. By understanding the underlying principles of reactivity, scientists can design more efficient catalysts, develop novel synthetic pathways, and create new molecules with desired properties, all guided by the foundational insights provided by computational chemistry.

Based on a thorough review of the available search results, it is not possible to generate the requested article on the chemical compound “2-Octene, 1,1-diethoxy-”. The search for scientific literature and data did not yield specific information corresponding to the detailed outline provided.

The key areas where information is lacking are:

Role as a Versatile Synthetic Intermediate and Chiral Building Block: No specific examples or research findings were found that detail the use of 2-Octene, 1,1-diethoxy- as a precursor in the synthesis of complex natural products or its application in creating pharmaceutical and bioactive scaffolds.

Utilization in Polymer Chemistry and Materials Science Research: The searches did not uncover any studies or data related to the use of 2-Octene, 1,1-diethoxy- as a monomeric unit for novel polymeric materials, or its application in the synthesis of functional polyethers and thermosets.

Development of Functionalized Derivatives and Analogs: There is no available information on the development of functionalized derivatives or analogs of 2-Octene, 1,1-diethoxy- with tailored reactivity.

While general information on concepts like chiral building blocks and polymer chemistry is widely available, the specific application of these concepts to the compound "2-Octene, 1,1-diethoxy-" is not documented in the accessible resources. To provide a thorough, informative, and scientifically accurate article as requested, detailed research findings specific to this compound are necessary. Without such information, generating the article would lead to speculation and would not meet the required standards of accuracy.

Applications and Advanced Chemical Transformations Involving 2 Octene, 1,1 Diethoxy

Methodological Advancements in Organic Synthesis Enabled by 2-Octene, 1,1-diethoxy-

The reactivity of α,β-unsaturated acetals, such as 2-Octene, 1,1-diethoxy-, has been leveraged to develop innovative methods for the synthesis of highly functionalized carbocycles. These methodologies often provide stereoselective and efficient routes to valuable molecular scaffolds that are present in numerous natural products and biologically active compounds.

One of the most significant advancements is the use of these compounds in intramolecular cyclization reactions. When treated with a Lewis acid, the acetal (B89532) group can be activated to generate an oxocarbenium ion. This reactive intermediate can then be trapped by the internal double bond, leading to the formation of a new carbon-carbon bond and the construction of a carbocyclic ring. This process, often referred to as an acetal-olefin cyclization, provides a powerful tool for the synthesis of five- and six-membered rings with a high degree of stereocontrol.

Research has demonstrated that catalysts such as bismuth(III) triflate (Bi(OTf)₃) and iron(III) triflate (Fe(OTf)₃) are highly effective in promoting these cyclizations at very low catalyst loadings (e.g., 1 mol%). The choice of catalyst can influence the reaction pathway, leading to different carbocyclic products. For instance, with Bi(OTf)₃, α,β-unsaturated ether carbocycles are often formed selectively. In contrast, the use of Fe(OTf)₃ can lead to cycloisomerization to produce carbocyclic diethers. This catalytic approach is not only efficient but also scalable, with successful reactions reported on a multi-gram scale.

The general scheme for such a Lewis acid-catalyzed intramolecular cyclization of an unsaturated acetal, analogous to 2-Octene, 1,1-diethoxy-, is depicted below:

| Reactant Class | Catalyst | Product Class | Key Features |

|---|---|---|---|

| α,β-Unsaturated Acetal | Bi(OTf)₃ | α,β-Unsaturated Ether Carbocycle | High selectivity, low catalyst loading, mild conditions. |

| α,β-Unsaturated Acetal | Fe(OTf)₃ | Carbocyclic Diether | Cycloisomerization, access to different scaffolds. |

Furthermore, α,β-unsaturated acetals serve as valuable precursors in palladium-catalyzed cross-coupling reactions. The acetal group can be considered a masked acyl anion equivalent. Through the action of a strong base, a proton can be abstracted from the vinylic position, generating a nucleophilic species that can participate in various palladium-catalyzed transformations, such as the Heck reaction. This methodology allows for the stereoselective formation of 1-functionalized-1-alkoxybuta-1,3-dienes, which are versatile intermediates for the synthesis of more complex molecules.

Exploration of 2-Octene, 1,1-diethoxy- in Catalyst Development and Optimization

While there is no direct evidence to suggest that 2-Octene, 1,1-diethoxy- is itself used as a ligand or a primary component in the development and optimization of new catalysts, its reactivity is intrinsically linked to the advancement of catalytic systems. The transformations it undergoes are often benchmarks for the efficacy and selectivity of newly developed catalysts.

For instance, the selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated acetals without affecting the acetal functionality is a challenging transformation that drives the development of new chemoselective hydrogenation catalysts. Similarly, the development of Lewis acid catalysts that can efficiently promote the aforementioned intramolecular cyclizations under mild conditions is an active area of research. The performance of these catalysts is often evaluated using substrates analogous to 2-Octene, 1,1-diethoxy-.

The table below summarizes the types of catalysts that are relevant to the transformations of α,β-unsaturated acetals, which would be applicable to 2-Octene, 1,1-diethoxy-.

| Transformation | Catalyst Class | Catalyst Examples | Purpose of Catalyst Development |

|---|---|---|---|

| Intramolecular Cyclization | Lewis Acids | Bi(OTf)₃, Fe(OTf)₃ | To achieve high efficiency, selectivity, and turnover numbers under mild conditions. |

| Cross-Coupling Reactions | Palladium Complexes | Pd(OAc)₂, Pd(dba)₂ | To control regio- and stereoselectivity in the formation of new C-C bonds. |

| Selective Hydrogenation | Transition Metal Catalysts | Supported Pd, Pt, or Rh catalysts | To achieve chemoselective reduction of the C=C bond while preserving the acetal group. |

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-Octene, 1,1-diethoxy-, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of 2-Octene, 1,1-diethoxy- involves acetalization reactions between aldehydes (or ketones) and alcohols. A generalized approach includes:

- Reactants : Use 2-octenal and ethanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).

- Optimization Variables :

- Temperature : Kinetic studies suggest reactions proceed efficiently at 60–80°C, avoiding side reactions like polymerization .

- Catalyst Loading : 1–2 mol% acid catalyst minimizes decomposition of sensitive intermediates.

- Solvent-Free Systems : Improve atom economy and reduce purification steps .

- Reactor Design : Traditional batch reactors often yield 40–50% conversion due to equilibrium limitations. Continuous-flow reactors or molecular sieves to remove water can shift equilibrium toward product formation .

Q. Q2. Which analytical techniques are most effective for characterizing 2-Octene, 1,1-diethoxy-, and how should spectral data be interpreted?

Methodological Answer:

Q. Q3. How can computational chemistry predict the thermodynamic stability and reaction pathways of 2-Octene, 1,1-diethoxy- derivatives?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) Simulations :

Q. Q4. What strategies resolve contradictions in catalytic efficiency data when using metal-organic frameworks (MOFs) for 2-Octene, 1,1-diethoxy- synthesis?

Methodological Answer:

- Framework Stability : Select MOFs with high hydrothermal stability (e.g., UiO-66 or MIL-101) to prevent collapse under reaction conditions .

- Active Site Accessibility : Ensure pore sizes > 6 Å to accommodate 2-octenal and ethanol diffusion. Post-synthetic modification (PSM) can introduce acid sites (e.g., sulfonic groups) .

- Experimental Controls :

Case Study :

A homochiral MOF (e.g., [Cu₃(BTC)₂]) achieved 90% enantioselectivity in acetal synthesis by aligning substrates in chiral pores. Non-chiral MOFs showed <10% selectivity under similar conditions .

Reference :

Q. Q5. How can enantioselective synthesis of 2-Octene, 1,1-diethoxy- derivatives be achieved using homochiral catalysts?

Methodological Answer:

- Chiral MOF Design :

- Kinetic Resolution :

- Use lipases (e.g., Candida antarctica) in biphasic systems to selectively esterify one enantiomer, leaving the desired acetal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.